molecular formula C9H9ClN2S B2400464 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine CAS No. 80886-50-6

6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine

Cat. No.: B2400464
CAS No.: 80886-50-6
M. Wt: 212.7
InChI Key: XNVKDGHWMFTJJB-UHFFFAOYSA-N
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Description

6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-imine is a sulfur- and nitrogen-containing heterocyclic compound characterized by a benzo[d]thiazole core substituted with a chlorine atom at position 6 and an ethyl group at position 3. This compound belongs to the thiazol-2(3H)-imine class, where the imine group replaces the ketone oxygen found in thiazol-2(3H)-one analogs . The presence of the chlorine atom is a key feature in medicinal chemistry, known to enhance lipophilicity and improve membrane penetration and bioavailability; over 250 FDA-approved drugs contain chlorine atoms . This compound serves as a valuable scaffold in medicinal chemistry due to its diverse biological activities. Research indicates that benzothiazole derivatives of this class exhibit significant antimicrobial properties , demonstrating effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria . Furthermore, it has been evaluated for its anticancer effects . In vitro studies suggest it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways, with cytotoxicity observed against human cancer cell lines . The core benzothiazole structure is also a recognized privileged scaffold in neuroscience research, with numerous analogs being explored for their anticonvulsant activity in models such as the maximal electroshock (MES) test . The synthetic utility of this compound allows for further derivatization, as the chloro group can be readily substituted with other nucleophiles, such as amines or thiols, enabling structure-activity relationship (SAR) studies . This compound is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-chloro-3-ethyl-1,3-benzothiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S/c1-2-12-7-4-3-6(10)5-8(7)13-9(12)11/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVKDGHWMFTJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)SC1=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetaldehyde in the presence of a base to form the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C9H8ClN2S
Molecular Weight : 202.68 g/mol
CAS Number : 80886-50-6

The compound features a benzothiazole ring system with an ethyl group at the 3-position and a chlorine atom at the 6-position, contributing to its unique reactivity and biological activity.

Medicinal Chemistry

6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-imine has been extensively studied for its anti-inflammatory , antimicrobial , and anticancer properties.

  • Anti-inflammatory Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation.
  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .
CompoundMIC (μg/mL)Target Organism
This compoundTBDTBD
Related Compound0.98Candida parapsilosis
  • Anticancer Activity : In vitro studies indicate that this compound can induce cytotoxic effects on cancer cell lines such as K562 (chronic myeloid leukemia) and MCF7 (breast cancer), suggesting its potential as an anticancer agent .

Industrial Applications

The compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity. Its unique chemical properties make it suitable for synthesizing more complex molecules in chemical manufacturing.

Antimicrobial Efficacy

A study focused on Schiff base derivatives similar to this compound highlighted enhanced antibacterial properties against resistant strains of bacteria. Structural modifications were found to significantly improve biological efficacy, emphasizing the importance of chemical structure in antimicrobial activity .

Cytotoxicity in Cancer Cells

In vitro experiments demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines. This suggests a promising role for this compound in cancer therapeutics, particularly through mechanisms involving apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism of action of 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations at Position 3

The 3-position substituent modulates steric bulk and electronic effects:

  • Ethyl group (target compound): Offers moderate steric hindrance and lipophilicity, balancing solubility and membrane permeability.
  • Adamantane derivatives (e.g., ): Bulky adamantane groups enhance binding to hydrophobic enzyme pockets but reduce solubility.

Substituent Variations at Position 6

The 6-position substituent impacts electronic properties and bioactivity:

  • Chloro (target compound): Strong electron-withdrawing effect increases electrophilicity of the imine, enhancing reactivity in nucleophilic environments.
  • Methylthio (SMe) (e.g., 3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine, ): Electron-donating thioether groups improve metabolic stability but may reduce antifungal potency compared to chloro analogs.
  • Methylsulfonyl (SO₂Me) (e.g., ): Strong electron-withdrawing and polar groups enhance solubility and target binding specificity.

Bioactivity Profiles

  • Antifungal activity : Compounds like 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones ( ) show moderate inhibition against Colletotrichum orbiculare and Botrytis cinerea. The chloro substituent in the target compound may enhance similar activity due to increased electrophilicity.
  • Antibacterial activity : Adamantane-thiazolimine hybrids ( ) exhibit anti-proliferative effects, attributed to hydrophobic interactions with bacterial membranes. The ethyl group in the target compound may offer comparable selectivity with reduced toxicity.
  • Structural analogs with hydroxyl/phenol groups (e.g., ): Show higher melting points (278–294°C) due to hydrogen bonding, contrasting with the target compound’s lower solubility profile.

Analytical Techniques

  • NMR/IR/MS : Standard for confirming imine tautomerism and substituent positions ( ).
  • X-ray crystallography : Resolves tautomeric forms and crystal packing, as demonstrated for compound 4i ( ) and adamantane derivatives ( ).

Key Data Table: Comparison of Selected Analogs

Compound Name 3-Substituent 6-Substituent Bioactivity (Source) Melting Point/Stability
6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-imine Ethyl Chloro N/A (inferred antifungal) Moderate solubility
3-Adamantyl-thiazolimine ( ) Adamantane 4-Chlorophenyl Anti-proliferative High crystallinity
3-Allyl-6-methyl analog ( ) Allyl Methyl N/A (pharmaceutical intermediate) Hydrobromide salt stability
6-Methoxy-3-methyl ( ) Methyl Methoxy N/A Stable at room temperature
3-[(5-Aryl-oxadiazolyl)methyl] ( ) Oxadiazole Variable Antifungal (moderate activity) Crystalline, high melting

Biological Activity

6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-imine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with chloroethylamine. The compound serves as a versatile building block for further modifications, allowing the creation of various derivatives with enhanced biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains and fungi, showing promising results. For instance, compounds related to thiazole derivatives have demonstrated significant antifungal activities, with some exhibiting minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against Candida parapsilosis .

CompoundMIC (μg/mL)Target Organism
This compoundTBDTBD
Compound 2d0.98C. parapsilosis

Anticancer Properties

The compound has also been investigated for its anticancer properties. It has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. In vitro studies have reported that related benzo[d]thiazole derivatives exhibit significant antiproliferative activity, potentially through the inhibition of specific tyrosine kinases involved in cancer progression .

Anti-inflammatory and Analgesic Effects

In addition to its antimicrobial and anticancer activities, this compound has been explored for anti-inflammatory and analgesic properties. Preliminary studies suggest that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory conditions .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Ergosterol Biosynthesis : Similar compounds have been shown to inhibit ergosterol biosynthesis in fungi, a critical component of fungal cell membranes .
  • Tyrosine Kinase Inhibition : Its anticancer effects may stem from the inhibition of tyrosine kinases, which play essential roles in cellular signaling pathways related to growth and proliferation .
  • Modulation of Inflammatory Mediators : The compound may influence the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .

Case Studies

Several studies have investigated the biological activity of thiazole derivatives related to this compound:

  • Antifungal Study : A study evaluating a series of thiazole derivatives found that certain compounds exhibited potent antifungal activity against clinical isolates of Candida spp. .
  • Anticancer Research : Research focusing on similar benzothiazole compounds revealed significant cytotoxicity in human neuroblastoma cells (SH-SY5Y), suggesting that structural modifications can enhance their therapeutic efficacy .

Q & A

Q. What are the established synthetic routes for 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine, and how are they optimized?

A common method involves two-component reactions between diazonium salts and thiourea derivatives. For example, sodium tert-butoxide acts as a strong base to facilitate coupling, with yields improved by controlling temperature (0–5°C during initial mixing) and reaction duration (2–3 hours under reflux). Optimization studies suggest that using bulky bases like sodium tert-butoxide minimizes side reactions .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

FT-IR identifies functional groups (e.g., C=N stretching at ~1595 cm⁻¹), while ¹H/¹³C-NMR resolves aromatic protons and substituents (e.g., NH signals at δ ~10 ppm). Elemental analysis validates stoichiometry, with deviations >0.3% indicating impurities .

Q. How are reaction intermediates monitored during synthesis?

Thin-layer chromatography (TLC) with n-hexane:ethyl acetate (3:1) is used to track progress. Unreacted starting materials and byproducts are distinguished via Rf values, ensuring reaction completion before workup .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected product formation?

For example, a reaction intended to produce 1-(3-benzyl-2-imino-4-methyl-2,3-dihydrothiazol-5-yl)ethan-1-one instead yielded N-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide due to methylene group rearrangement. X-ray crystallography and ¹³C-NMR (e.g., C5 at δ 90.76 ppm) confirmed the structure, highlighting the need for multi-technique validation .

Q. How does this compound interact with biological targets like DNA?

Derivatives such as 3-benzylbenzo[d]thiazol-2(3H)-iminium salts act as DNA benzylating agents, disrupting replication in cancer cells (e.g., MCF-7). Density functional theory (DFT) calculations model electrophilic attack mechanisms, correlating substituent electronic profiles with binding efficacy .

Q. What experimental designs improve cytotoxic activity evaluation in cancer cell lines?

MTT assays using HCT-116, HCT15, and HT29 colon cancer cells require standardized protocols:

  • Cell seeding density: 1×10⁴ cells/well.
  • Incubation: 48 hours with compound concentrations (1–100 µM).
  • Data interpretation: IC₅₀ values are compared to controls (e.g., cisplatin), with statistical validation via ANOVA .

Q. How are computational methods integrated into mechanistic studies?

DFT calculations predict electron density distribution at the imine nitrogen, identifying reactive sites for electrophilic substitution. Molecular docking simulations (e.g., AutoDock Vina) assess binding affinity to target proteins, guiding structural modifications .

Methodological Considerations

Q. What are the pitfalls in scaling up synthesis, and how are they mitigated?

Scaling from milligram to gram quantities risks exothermic side reactions. Controlled addition of reagents (e.g., slow drip of diazonium salt solutions) and cryogenic conditions (0–5°C) prevent thermal degradation. Pilot studies using microreactors improve yield reproducibility .

Q. How do solvent polarity and base strength influence reaction pathways?

Polar aprotic solvents (e.g., DMF) stabilize intermediates in cyclization steps, while weaker bases favor imine tautomerization. Sodium tert-butoxide’s non-nucleophilic nature avoids competing alkylation, critical for regioselective product formation .

Q. What analytical workflows validate purity for in vitro assays?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity. Residual solvents (e.g., acetone) are quantified via gas chromatography (GC), adhering to ICH Q3C guidelines for biocompatibility .

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